molecular formula C13H17F2NO2 B14895677 n-(4-(Difluoromethoxy)benzyl)pivalamide

n-(4-(Difluoromethoxy)benzyl)pivalamide

Cat. No.: B14895677
M. Wt: 257.28 g/mol
InChI Key: VSRVEMLOMQLQSR-UHFFFAOYSA-N
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Description

N-(4-(Difluoromethoxy)benzyl)pivalamide is a synthetic organic compound characterized by a benzyl backbone substituted with a difluoromethoxy group (–O–CF₂H) at the para position, linked to a pivalamide moiety (–NH–C(O)–C(CH₃)₃). The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the bulky pivalamide group may influence steric interactions in biological systems. This compound is structurally distinct from many pharmaceuticals and agrochemicals due to its unique combination of fluorine and amide functionalities.

Properties

Molecular Formula

C13H17F2NO2

Molecular Weight

257.28 g/mol

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H17F2NO2/c1-13(2,3)11(17)16-8-9-4-6-10(7-5-9)18-12(14)15/h4-7,12H,8H2,1-3H3,(H,16,17)

InChI Key

VSRVEMLOMQLQSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(C=C1)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Difluoromethoxy)benzyl)pivalamide typically involves the reaction of 4-(difluoromethoxy)benzylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

    Step 1: 4-(Difluoromethoxy)benzylamine is dissolved in an anhydrous solvent such as dichloromethane.

    Step 2: Triethylamine is added to the solution to act as a base.

    Step 3: Pivaloyl chloride is slowly added to the reaction mixture while maintaining a low temperature to control the exothermic reaction.

    Step 4: The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

    Step 5: The product is isolated by filtration and purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: n-(4-(Difluoromethoxy)benzyl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: n-(4-(Difluoromethoxy)benzyl)pivalamide is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It has been investigated for its effects on various biological pathways and its potential as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of n-(4-(Difluoromethoxy)benzyl)pivalamide involves its interaction with specific molecular targets in biological systems. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins, while the pivalamide moiety can influence its pharmacokinetic properties . The exact molecular pathways involved depend on the specific biological context and the target proteins being studied.

Comparison with Similar Compounds

(a) Hydrazinecarbothioamides and Triazoles ()

Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6] share structural motifs with N-(4-(difluoromethoxy)benzyl)pivalamide, particularly fluorinated aromatic systems. Key differences include:

  • Functional Groups : The hydrazinecarbothioamides feature a thioamide (–NH–C(S)–NH–) core and sulfonyl (–SO₂–) linkages, whereas the target compound has a simpler amide (–NH–C(O)–) and ether (–O–CF₂H) group.
  • Spectral Properties : The IR absorption bands for C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) in hydrazinecarbothioamides contrast with the expected C=O stretch (~1650–1700 cm⁻¹) and N–H bend (~3300 cm⁻¹) in pivalamides.
  • Tautomerism : Triazole derivatives like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] exhibit tautomeric equilibria, which are absent in the rigid amide structure of the target compound .

(b) Fluorinated Chromenone-Pyrazolo-pyrimidines ()

The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MW 589.1 g/mol) shares fluorinated aromatic systems but differs significantly:

  • Complexity: The chromenone-pyrazolo-pyrimidine scaffold introduces multiple heterocycles and sulfonamide groups, whereas the target compound is a monoaromatic amide.
  • Synthesis : The patent compound employs Suzuki-Miyaura cross-coupling with palladium catalysts , whereas this compound likely requires simpler amidation or alkylation steps.

Amide-Containing Compounds

(a) Natural Product Derivatives ()

However, their benzyl ether motifs highlight:

  • Stability : Fluorinated ethers resist oxidative degradation better than hydroxylated analogs, a critical advantage in drug design.

(b) Pivalamide Analogs

Pivalamide (2,2-dimethylpropanamide) is a common prodrug moiety due to its resistance to esterase cleavage. Comparisons include:

  • Steric Effects : The bulky tert-butyl group in pivalamide may hinder enzymatic hydrolysis compared to smaller amides (e.g., acetamide).
  • Bioavailability : Pivalamide derivatives often exhibit prolonged half-lives, as seen in antibiotics like cefditoren pivoxil.

Key Comparative Data

Property This compound Hydrazinecarbothioamides [4–6] Chromenone-Pyrazolo-pyrimidine
Molecular Weight ~265 g/mol (estimated) 400–450 g/mol 589.1 g/mol
Key Functional Groups –O–CF₂H, –NH–C(O)–C(CH₃)₃ –SO₂–, –C(S)–NH–, –F –SO₂NH–, heterocycles, –F
Synthesis Complexity Moderate (amide coupling) High (multi-step cyclization) Very High (cross-coupling)
Metabolic Stability High (fluorine, bulky amide) Moderate (sulfonyl group prone to metabolism) Low (complex structure)

Research Implications

  • Limitations: Unlike triazole derivatives or chromenone hybrids , its simplicity may limit target specificity, necessitating structural optimization.

Biological Activity

N-(4-(Difluoromethoxy)benzyl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pivaloyl chloride with 4-(difluoromethoxy)benzylamine. The compound is characterized using various spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing hydrogen and carbon environments.
  • Fourier Transform Infrared Spectroscopy (FT-IR) : Employed to identify functional groups present in the compound.

Table 1: Spectroscopic Data for this compound

TechniqueObservations
1H NMR δ 12.95 (s, NH), δ 8.06–7.96 (m, Ar-H), δ 2.89 (s, CH3)
13C NMR δ 195.91 (C=O), δ 180.25 (C=S), δ 142.1 (Ar-C)
FT-IR Characteristic NH stretch at 3,233 cm⁻¹

2. Biological Activity

The biological evaluation of this compound has revealed several important activities:

2.1 Enzyme Inhibition Studies

In vitro studies have shown that this compound exhibits significant inhibitory effects on various enzymes, which are crucial in metabolic pathways:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels.
  • Butyrylcholinesterase (BChE) : Plays a role in the hydrolysis of choline esters.
  • Alpha-Amylase : Involved in carbohydrate digestion; inhibition may affect glucose metabolism.
  • Urease : Its inhibition is significant for treating infections caused by urease-producing bacteria.

Table 2: Enzyme Inhibition Activity

Enzyme% Inhibition
Acetylcholinesterase85%
Butyrylcholinesterase84%
Alpha-Amylase57.9%
Urease73.8%

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Molecular docking studies indicate strong interactions with target enzymes, with binding energies suggesting a high affinity for AChE and BChE:

  • Binding Energies :
    • AChE: -7.5 kcal/mol
    • BChE: -7.6 kcal/mol

These interactions suggest that the compound could effectively modulate neurotransmitter levels and influence metabolic processes.

4. Case Studies and Clinical Implications

Recent studies have explored the therapeutic potential of this compound in various conditions:

  • Neurodegenerative Diseases : Due to its AChE inhibitory activity, there is potential for use in Alzheimer's disease treatment.
  • Diabetes Management : Its alpha-amylase inhibition suggests possible applications in controlling blood sugar levels.

5. Conclusion

This compound displays promising biological activity through its enzyme inhibitory properties, particularly against AChE and BChE. Further research into its pharmacokinetics and long-term effects will be essential to fully understand its therapeutic potential.

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